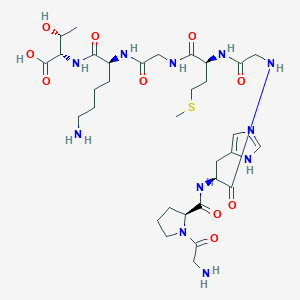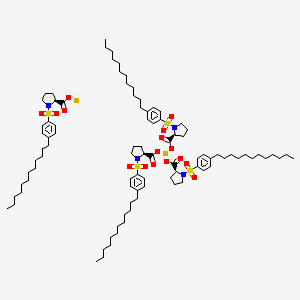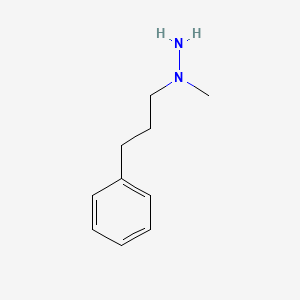
2-Propyl-1,2,3,4-tetrahydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propyl-1,2,3,4-tetrahydroquinazoline is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a propyl group attached to the second carbon atom and a tetrahydro configuration, indicating the presence of hydrogen atoms at the 1, 2, 3, and 4 positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,2,3,4-tetrahydroquinazoline typically involves the cyclization of anthranilamide with substituted aldehydes or ketones. One common method includes the reaction of anthranilamide with propionaldehyde in the presence of an acid catalyst under reflux conditions. This reaction leads to the formation of the desired quinazoline derivative in moderate to good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions: 2-Propyl-1,2,3,4-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds .
作用机制
The mechanism of action of 2-Propyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
相似化合物的比较
2-Propylquinazoline: Lacks the tetrahydro configuration, leading to different chemical and biological properties.
1,2,3,4-Tetrahydroquinazoline: Lacks the propyl group, resulting in variations in its reactivity and applications.
Quinazolinone Derivatives: These compounds have a carbonyl group at the fourth position, which significantly alters their chemical behavior and biological activities .
Uniqueness: 2-Propyl-1,2,3,4-tetrahydroquinazoline is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical reactivity and biological activity. Its combination of a propyl group and a tetrahydroquinazoline core makes it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
191654-60-1 |
|---|---|
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC 名称 |
2-propyl-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C11H16N2/c1-2-5-11-12-8-9-6-3-4-7-10(9)13-11/h3-4,6-7,11-13H,2,5,8H2,1H3 |
InChI 键 |
POJBLQHAZVJEOM-UHFFFAOYSA-N |
规范 SMILES |
CCCC1NCC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


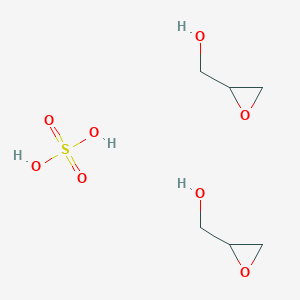
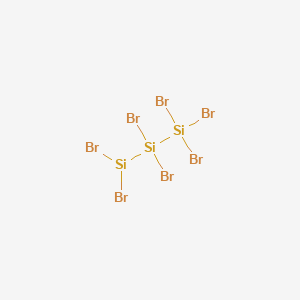
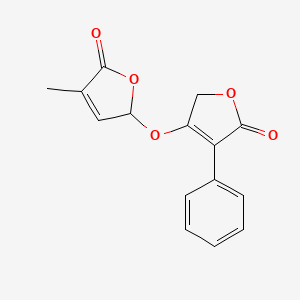

![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)
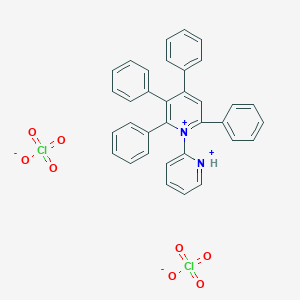
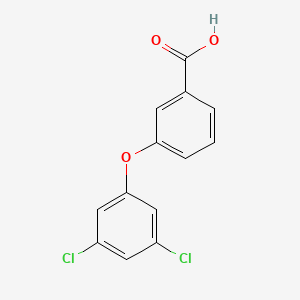
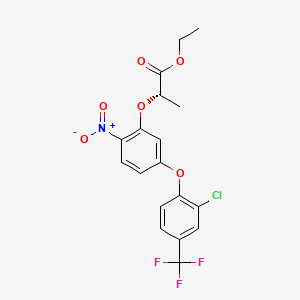
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
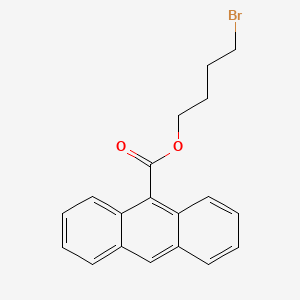
![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)
